

# 3-(2-methylpropyl)pentanedioic acid IUPAC name

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## Compound of Interest

Compound Name: 3-Isobutyrylgutaric acid

Cat. No.: B130318

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## An In-Depth Technical Guide to 3-(2-Methylpropyl)pentanedioic Acid

This guide provides a comprehensive overview of 3-(2-methylpropyl)pentanedioic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

## Nomenclature and Chemical Identity

The compound is systematically named 3-(2-methylpropyl)pentanedioic acid according to IUPAC nomenclature.<sup>[1][2]</sup> It is more commonly known by its trivial name, **3-isobutyrylgutaric acid**.<sup>[1][3][4]</sup>

Identifier	Value
IUPAC Name	3-(2-methylpropyl)pentanedioic acid[1][2]
Common Synonyms	3-Isobutylglutaric acid, 3-Isobutylpentanedioic acid[3][4]
CAS Number	75143-89-4[1][3][5]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub> [1][3][5]
Molecular Weight	188.22 g/mol [1][3][5]
InChI	InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)[1]
InChIKey	UATSLDZQNXAKMA-UHFFFAOYSA-N[1]
Canonical SMILES	CC(C)CC(CC(=O)O)CC(=O)O[1]

## Physicochemical Properties

3-(2-methylpropyl)pentanedioic acid is a pale brown or white solid at room temperature.[3][4][6]  
Its key physical and chemical properties are summarized below.

Property	Value
Melting Point	47 °C[3][7] to 52-55 °C[6]
Boiling Point	~326 °C at 760 mmHg[3][6][7]
Density	1.126 g/cm <sup>3</sup> [3][7]
Flash Point	165.289 °C[6][7]
pKa	4.19 ± 0.10 (Predicted)[7]
Refractive Index	1.472[3][7]
Solubility	Slightly soluble in methanol and water[3][7]
XLogP3-AA	1.4[1]
Topological Polar Surface Area	74.6 Å <sup>2</sup> [1]
Storage	Store in a cool, dry place; freezer at -20°C is recommended[3][6][7]

## Synthesis and Manufacturing

The synthesis of 3-(2-methylpropyl)pentanedioic acid is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving condensation and addition reactions followed by hydrolysis.

### Experimental Protocol 1: Knoevenagel Condensation and Michael Addition

A widely employed method for synthesizing 3-(2-methylpropyl)pentanedioic acid involves an initial Knoevenagel condensation followed by a Michael addition.[3]

#### Step 1: Knoevenagel Condensation

- Reactants: Isovaleraldehyde and diethyl malonate.[8]
- Solvent: Cyclohexane.[8]

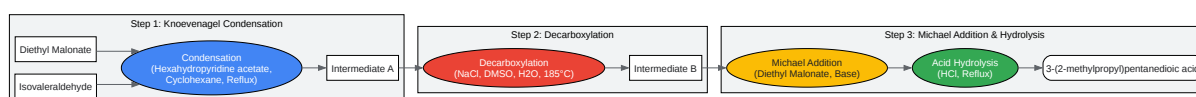
- Catalyst: Hexahydropyridine acetate.[8]
- Procedure: Diethyl malonate (0.1 mol), isovaleraldehyde (0.1 mol), cyclohexane (300 mL), glacial acetic acid (30 mL), and hexahydropyridine (1 mL) are combined in a reaction flask equipped with a water separator. The mixture is heated to reflux for 3 hours. After cooling to room temperature, a saturated NaCl solution is added, and the mixture is stirred for 30 minutes. The layers are separated, and the organic layer is concentrated under reduced pressure to yield an intermediate oil (compound A solution).[8]

### Step 2: Decarboxylation

- Reactants: The intermediate from Step 1, sodium chloride (NaCl), dimethyl sulfoxide (DMSO), and water.[8]
- Procedure: The intermediate oil, NaCl (0.194 mol), DMSO (200 mL), and water (5 mL) are added to a reaction flask. The mixture is heated to 185°C under a nitrogen atmosphere and stirred for 3 hours.[8]

### Step 3: Michael Addition and Final Hydrolysis

- Reactants: The product from Step 2 and diethyl malonate in an alkaline alcohol solution.[8]
- Procedure: The product from the decarboxylation step is reacted with diethyl malonate in an alcohol solvent containing a base. This is followed by hydrolysis under acidic conditions (e.g., refluxing with aqueous hydrochloric acid for 50-100 hours) to yield the final product, 3-(2-methylpropyl)pentanedioic acid.[8][9] The product is then extracted using a solvent like toluene.[9]



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Caption: General workflow for the synthesis of 3-(2-methylpropyl)pentanedioic acid.

## Experimental Protocol 2: Alternative Synthesis from Malonamide Nitrile

An alternative synthetic route utilizes isovaleraldehyde and malonamide nitrile as starting materials.<sup>[3][10]</sup>

- Step 1: Condensation: Isovaleraldehyde and malonamide nitrile undergo a base-catalyzed condensation reaction under mild, normal temperature conditions.<sup>[3][10]</sup>
- Step 2: Hydrolysis: The resulting condensation product is then hydrolyzed in acidic conditions to yield 3-(2-methylpropyl)pentanedioic acid.<sup>[3][10]</sup> This method is noted for its high yields and reduced environmental impact.<sup>[3]</sup>

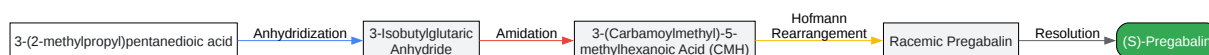
## Application in Drug Development: Pregabalin Synthesis

The primary application of 3-(2-methylpropyl)pentanedioic acid is as a crucial starting material in the synthesis of (S)-Pregabalin, an anticonvulsant and analgesic drug marketed as Lyrica®.<sup>[3][5][6][9]</sup> The compound is also considered an impurity of Pregabalin.<sup>[4][5]</sup>

The synthetic pathway from 3-(2-methylpropyl)pentanedioic acid to (S)-Pregabalin involves several key transformations:

- Anhydride Formation: 3-(2-methylpropyl)pentanedioic acid is first converted to its corresponding cyclic anhydride, 3-isobutylglutaric anhydride.<sup>[9]</sup>
- Amidation: The anhydride undergoes ammonolysis or amidation to form 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).<sup>[9][11]</sup>
- Hofmann Rearrangement: A Hofmann rearrangement of the amide (CMH) yields the racemic precursor to pregabalin, 3-aminomethyl-5-methylhexanoic acid.<sup>[3][9]</sup>

- Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer, (S)-Pregabalin.[9]



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Caption: Synthetic pathway from 3-(2-methylpropyl)pentanedioic acid to (S)-Pregabalin.

## Safety and Handling

Hazard Identification:

- May cause serious eye damage or irritation.[1]
- Suspected of damaging fertility or the unborn child.[1]

Storage and Handling:

- The compound should be stored in a cool, dry, and well-closed container to maintain stability. [6]
- For long-term storage, a freezer at -20°C is recommended.[3][7]
- Keep away from moisture and strong light or heat.[6]

This technical guide provides a detailed overview of 3-(2-methylpropyl)pentanedioic acid, covering its fundamental properties, synthesis, and critical role in pharmaceutical manufacturing. The provided protocols and pathways offer a foundation for further research and development in this area.

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